

An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl alcohol

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1350911

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-2-methylbenzyl alcohol**, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, outlines a common synthetic route, and explores its potential applications in medicinal chemistry, supported by available data.

Chemical and Physical Properties

4-Fluoro-2-methylbenzyl alcohol, with the CAS Number 80141-91-9, is a substituted aromatic alcohol. Its structure features a fluorine atom at the para position and a methyl group at the ortho position relative to the hydroxymethyl group on the benzene ring. This substitution pattern imparts specific properties relevant to its use in organic synthesis.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	80141-91-9	[1]
Molecular Formula	C ₈ H ₉ FO	[1]
Molecular Weight	140.15 g/mol	[2]
Appearance	White to pale cream crystals or crystalline powder	[3]
Melting Point	41-47 °C	[3]
IUPAC Name	(4-Fluoro-2-methylphenyl)methanol	[3]
InChI Key	YSULUXOLTMSFF-UHFFFAOYSA-N	[3]
SMILES	<chem>OCc1ccc(F)cc1C</chem>	[3]

Synthesis of 4-Fluoro-2-methylbenzyl alcohol

The synthesis of **4-Fluoro-2-methylbenzyl alcohol** is commonly achieved through the reduction of the corresponding aldehyde, 4-Fluoro-2-methylbenzaldehyde. A general and widely used method involves the use of a mild reducing agent such as sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzaldehyde

This protocol describes a general procedure for the synthesis of **4-Fluoro-2-methylbenzyl alcohol** from 4-Fluoro-2-methylbenzaldehyde.

Materials:

- 4-Fluoro-2-methylbenzaldehyde
- Methanol (reagent grade)

- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hydrochloric acid (1 M solution)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath to 0-5 °C.
- **Reduction:** While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the solution in small portions, maintaining the temperature below 10 °C. The addition is exothermic.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH of the solution is neutral to slightly acidic.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:** Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude **4-Fluoro-2-methylbenzyl alcohol**.

- Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Synthesis:



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Caption: Synthetic workflow for **4-Fluoro-2-methylbenzyl alcohol**.

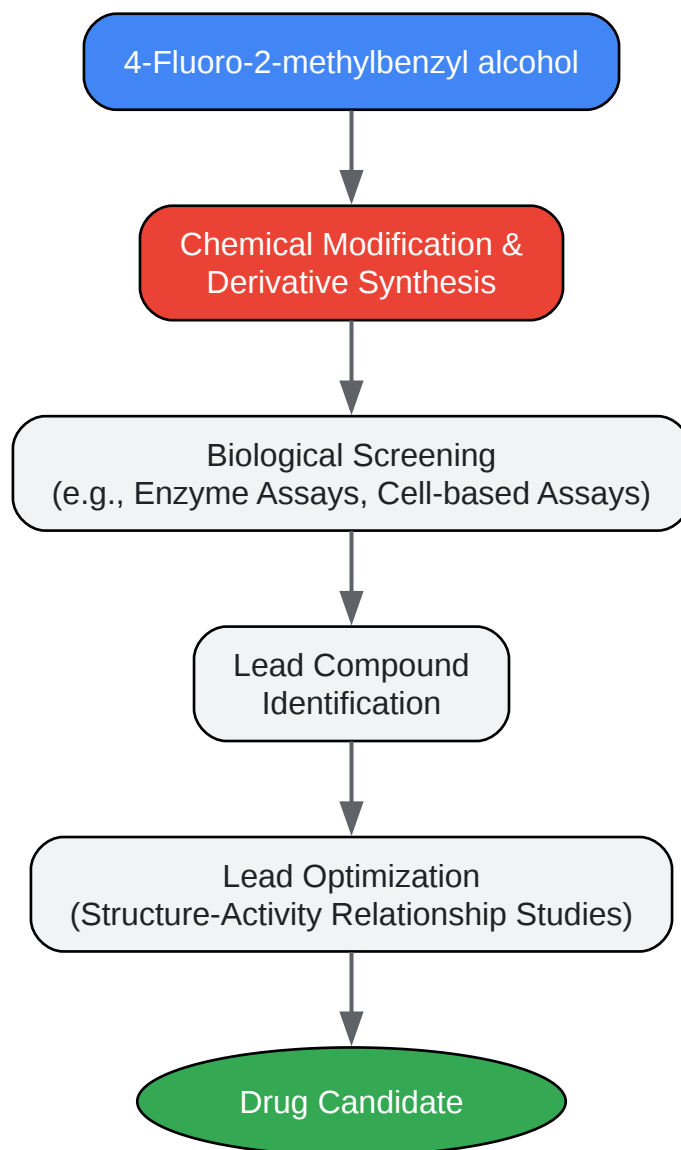
Applications in Medicinal Chemistry and Drug Development

Substituted benzyl alcohols, particularly those containing fluorine, are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

While specific biological activities for **4-Fluoro-2-methylbenzyl alcohol** are not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated for therapeutic potential. It serves as a key intermediate for the synthesis of more complex molecules that may exhibit a range of biological effects. The general applications of fluorinated benzyl alcohol derivatives in drug discovery include their use in the development of:

- Enzyme inhibitors: The specific substitution pattern can be tailored to fit into the active sites of target enzymes.
- Receptor agonists and antagonists: The aromatic ring and its substituents can engage in crucial interactions with biological receptors.
- Antimicrobial and anticancer agents: Benzyl alcohol derivatives have been explored for their potential cytotoxic effects against pathogens and cancer cells.^[4]

The logical progression from a synthetic intermediate to a potential drug candidate is outlined below.



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Caption: Role in the drug discovery and development process.

Safety and Handling

Appropriate safety precautions should be taken when handling **4-Fluoro-2-methylbenzyl alcohol**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles.
- Ventilation: Use in a well-ventilated area, such as a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-2-methylbenzyl alcohol is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and chemical synthesis. Its defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible building block for the creation of novel and complex molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

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